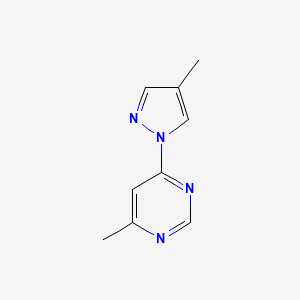![molecular formula C10H20ClNO B2487279 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2470440-76-5](/img/structure/B2487279.png)
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives involves innovative methodologies that utilize commercially available reagents. For instance, a method for synthesizing new 8-oxa-2-azaspiro[4.5]decane derivatives from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed, highlighting the potential for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of related spirocyclic compounds has been elucidated through X-ray crystallography, revealing detailed insights into their conformational preferences and spatial arrangements. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane has been determined, showing the cyclohexyl ring adopts a chair conformation, highlighting the compound's chirality (W. Wen, 2002).
Chemical Reactions and Properties
Spirocyclic compounds like 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride engage in various chemical reactions that underscore their reactivity and potential utility in synthetic chemistry. For example, studies on the enhanced reactivity of oxaspirocyclic compounds in the Castagnoli-Cushman reaction with imines demonstrate their broad substrate scope and potential in creating complex molecules (Rashevskii et al., 2020).
Scientific Research Applications
Synthesis and Structural Importance
- Spiroaminals like 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride are core structures in various natural and synthetic products with significant biological activities. Their unique skeletons make them challenging yet interesting targets for chemical synthesis (Sinibaldi & Canet, 2008).
- The synthesis of compounds related to this chemical structure has led to the development of muscarinic agonists for potential therapeutic use, such as in the treatment of Alzheimer's dementia (Tsukamoto et al., 1995).
Crystal Structure Analysis
- Detailed crystal structure analysis of related compounds provides insights into their molecular conformations, which is vital for understanding their biological activities. For instance, research on compounds with a similar structure revealed specific molecular configurations that are crucial for their function (Wen, 2002).
Novel Synthesis Approaches
- Recent developments in the synthesis of 8-oxa-2-azaspiro[4.5]decane have shown promise for producing biologically active compounds, indicating a potential for diverse applications in medicinal chemistry (Ogurtsov & Rakitin, 2020).
Biological Evaluation
- Some derivatives of this compound class have been evaluated for their cytotoxic action against human cancer cells, suggesting potential applications in cancer therapy (Rice, Sheth & Wheeler, 1973).
Pharmaceutical Applications
- Spirocyclic compounds including 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride have been explored as inhibitors of fatty acid amide hydrolase (FAAH), showing potential for the development of pain medications (Meyers et al., 2011).
Immunomodulatory Effects
- Structurally related azaspiranes have shown antiarthritic and immunosuppressive activity, indicating possible use in autoimmune diseases and tissue transplantation (Badger et al., 1990).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Mechanism of Action
Target of Action
The compound is a derivative of 8-oxa-2-azaspiro[4.5]decane, which has been found to be promising for the production of important biologically active compounds . .
Biochemical Pathways
Derivatives of 8-oxa-2-azaspiro[45]decane have been found to exhibit biological activity , suggesting that they may interact with one or more biochemical pathways.
properties
IUPAC Name |
7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-10(4-6-12-9)3-5-11-8-10;/h11H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONDWDYJNQIAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCNC2)CCO1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)
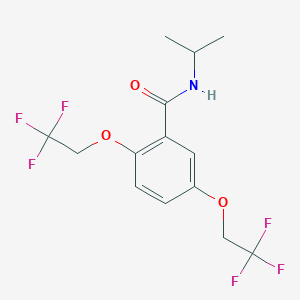
![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)
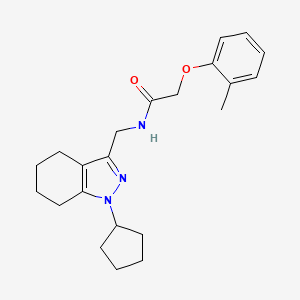
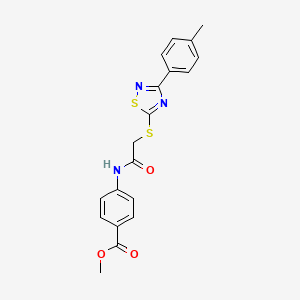
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)
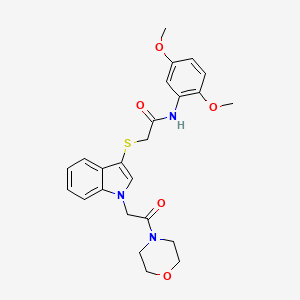
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)

